

GS-441524: A Potent Inhibitor of Feline Infectious Peritonitis Virus (FIPV)

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Compound of Interest		
Compound Name:	GS-441524	
Cat. No.:	B607737	Get Quote

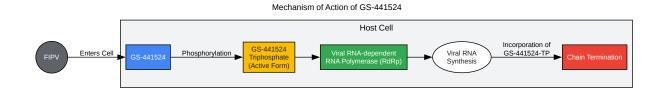
A comprehensive guide validating the antiviral activity of **GS-441524** against FIPV, with comparisons to alternative treatments and detailed experimental data for researchers, scientists, and drug development professionals.

Feline Infectious Peritonitis (FIP) is a fatal disease in cats caused by the feline infectious peritonitis virus (FIPV), a mutated form of the feline coronavirus (FCoV).[1] For years, an FIP diagnosis was a death sentence. However, the emergence of the nucleoside analog **GS-441524** has revolutionized the treatment of this devastating disease, offering a highly effective therapeutic option.[2][3] This guide provides a detailed comparison of **GS-441524**'s antiviral activity with other compounds, supported by experimental data and protocols.

Mechanism of Action

GS-441524 is a small molecule that acts as a molecular precursor to a pharmacologically active nucleoside triphosphate.[4][5] Once inside the host cell, it is phosphorylated to its active triphosphate form. This active form mimics a natural nucleoside, competing with endogenous nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[6] Its incorporation leads to delayed chain termination, effectively halting viral replication.[6] While this is the primary mechanism, recent studies suggest a potential dual function, where **GS-441524** may also inhibit the viral macrodomain, an enzyme that counteracts the host's antiviral defenses.[2]





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Caption: Mechanism of Action of **GS-441524**.

In Vitro Antiviral Activity

Multiple studies have demonstrated the potent in vitro antiviral activity of **GS-441524** against FIPV in various feline cell lines, including Crandell-Rees Feline Kidney (CRFK) and felis catus whole fetus-4 (fcwf-4) cells.[1][4][7]

Comparative Efficacy of Antiviral Compounds against FIPV



Compo und	Cell Line	EC50 (μM)	IC50 (μM)	IC90 (µM)	СС50 (µМ)	Selectiv ity Index (SI)	Referen ce
GS- 441524	CRFK	1.6	-	-	260.0	165.5	[8]
GS- 441524	fcwf-4	-	1.4 (Type I)	2.8 (Type I)	-	-	
GS- 441524	fcwf-4	-	0.8 (Type II)	3.3 (Type II)	-	-	[1]
Itraconaz ole	fcwf-4	-	1.0 (Type I)	39.0 (Type I)	-	-	[1]
Itraconaz ole	fcwf-4	-	0.3 (Type II)	18.1 (Type II)	-	-	[1]
Nirmatrel vir	CRFK	2.46	-	-	-	-	
Molnupir avir	CRFK	-	-	-	-	-	[8]
Terifluno mide	CRFK	-	-	-	-	-	[8]
Ritonavir	CRFK	-	-	-	-	-	[8]
Hydroxyc hloroquin e	fcwf-4	-	48.7 (Type I)	-	515.7	-	[7]
Hydroxyc hloroquin e	fcwf-4	-	30.3 (Type II)	-	-	-	[7]
Isoginkge tin	CRFK	4.77	-	-	-	-	[9]
Luteolin	CRFK	36.28	-	-	-	-	[9]



EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. IC90 (90% inhibitory concentration): The concentration of an inhibitor required to inhibit 90% of a biological or biochemical function. CC50 (Half-maximal cytotoxic concentration): The concentration of a compound that kills 50% of cells in a cytotoxicity assay. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.

In Vivo Efficacy and Clinical Studies

The remarkable in vitro activity of **GS-441524** translated to significant success in in vivo studies and clinical trials in cats with naturally occurring FIP.

In an experimental FIPV infection study, treatment with **GS-441524** resulted in a rapid reversal of clinical signs in all 10 treated cats.[5] A subsequent field trial involving 31 cats with naturally occurring FIP demonstrated that **GS-441524** was a safe and effective treatment.[10] The initial dosage was 2.0 mg/kg subcutaneously every 24 hours for at least 12 weeks, with some cats requiring a dose increase to 4.0 mg/kg.[10]

A systematic review of 11 studies encompassing 650 FIP cases treated with **GS-441524** reported an overall treatment success rate of 84.6%.[11][12] The success rate was even higher when **GS-441524** was used in combination with other antivirals.[11][12]

Comparison of GS-441524 with Other Antivirals in Clinical Settings



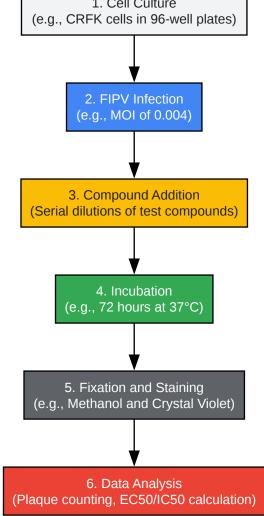
Antiviral	Mechanism of Action	Key Findings in FIP Treatment	Reference
GS-441524	Nucleoside analog (RdRp inhibitor)	High success rate (over 80%) in treating naturally occurring FIP.[11][12]	[4][5][10]
Remdesivir (GS-5734)	Prodrug of GS- 441524	In vitro efficacy is comparable to GS-441524. A non-inferiority study with oral administration showed similar survival rates to GS-441524.[13]	[6][13]
GC376	3C-like protease inhibitor	Effective against FIP but may be less effective for neurological or ocular forms. Can be used in combination with GS-441524 for resistant cases.[14][15]	[14][15][16]
Molnupiravir	Nucleoside analog (induces lethal mutagenesis)	Shown to be effective in cats that have failed GS-441524 treatment. A study showed similar efficacy to GS-441524.[11][17]	[11][17]

Experimental Protocols In Vitro Antiviral Activity Assessment

A common method to evaluate the in vitro antiviral efficacy of compounds against FIPV is the plaque reduction assay.



General Workflow for In Vitro Antiviral Assay 1. Cell Culture (e.g., CRFK cells in 96-well plates)



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Caption: General Workflow for In Vitro Antiviral Assay.

Detailed Steps:

- Cell Seeding: Crandell-Rees Feline Kidney (CRFK) cells are seeded in 96-well plates and grown to approximately 75-85% confluency.[18]
- Viral Infection: The cell culture medium is replaced with a medium containing FIPV at a specific multiplicity of infection (MOI), for instance, 0.004.[18]



- Compound Treatment: One hour after infection, the test compounds (e.g., GS-441524) are added to the wells in a series of two-fold dilutions.[18] Uninfected cells are also treated to assess cytotoxicity.[18]
- Incubation: The plates are incubated for 72 hours at 37°C to allow for viral replication and plaque formation.[18]
- Fixation and Staining: After incubation, the cells are fixed with methanol and stained with crystal violet to visualize the cell monolayer and viral plaques.[18]
- Quantification: The number of plaques is counted, and the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated.[18] Viral RNA levels can also be quantified using RT-qPCR for a more detailed analysis of viral replication inhibition.[19]

Conclusion

GS-441524 has demonstrated potent and consistent antiviral activity against FIPV both in vitro and in vivo. Its mechanism as a nucleoside analog that terminates viral RNA synthesis is well-established.[4][5] Comparative data indicates its superiority in many cases and highlights its role as a cornerstone in FIP therapy. While other antivirals like remdesivir, GC376, and molnupiravir also show efficacy, **GS-441524** remains a primary treatment option.[11][13] The provided experimental protocols offer a foundational framework for researchers to further validate and explore the antiviral properties of **GS-441524** and novel compounds against FIPV.

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